4-Cyano-2-fluoro-biphenyl
Overview
Description
4-Cyano-2-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a cyano group (-CN) and a fluoro group (-F) attached to the second and fourth positions, respectively
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Cyano-2-fluoro-biphenyl might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could suggest favorable bioavailability.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that similar compounds used in Suzuki–Miyaura cross-coupling reactions are generally environmentally benign . This suggests that this compound might also exhibit stability and efficacy in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluoro-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction involves 4-bromo-2-fluorobenzonitrile and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-fluoro-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can undergo other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions:
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Electrophilic Substitution: Nitro- and sulfonyl-biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyls with various nucleophiles.
Cross-Coupling Reactions: Biphenyl derivatives with different functional groups.
Scientific Research Applications
4-Cyano-2-fluoro-biphenyl has diverse applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs) due to its rigid biphenyl structure and electronic properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Chemical Biology: Utilized in the development of molecular probes and bioactive molecules for studying biological processes.
Industrial Chemistry: Employed in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
4-Cyano-biphenyl: Lacks the fluoro group, resulting in different electronic properties and reactivity.
2-Fluoro-biphenyl: Lacks the cyano group, affecting its chemical behavior and applications.
4-Cyano-2-chloro-biphenyl: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness: 4-Cyano-2-fluoro-biphenyl’s combination of cyano and fluoro groups imparts unique electronic properties, making it particularly valuable in applications requiring specific electronic characteristics and reactivity .
Properties
IUPAC Name |
3-fluoro-4-phenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLGDKPIPQNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650150 | |
Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93129-69-2 | |
Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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